molecular formula C10H7Cl2N B1591917 1,3-Dichloro-5-methylisoquinoline CAS No. 21902-40-9

1,3-Dichloro-5-methylisoquinoline

Cat. No.: B1591917
CAS No.: 21902-40-9
M. Wt: 212.07 g/mol
InChI Key: LDSLPCOBAYAVEI-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-methylisoquinoline is a halogenated aromatic organic compound belonging to the isoquinoline family. Isoquinolines are structurally similar to quinolines, with a nitrogen atom in the second position of the benzene ring. This compound is characterized by the presence of two chlorine atoms and a methyl group on the isoquinoline ring structure, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-5-methylisoquinoline can be synthesized through various synthetic routes, including:

  • Biltz synthesis: This method involves the reaction of 5-methylisoquinoline with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions.

  • Sandmeyer reaction:

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, with the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

1,3-Dichloro-5-methylisoquinoline undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound-1-oxide.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced oxidation states.

  • Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed, often under reflux conditions.

Major Products Formed:

  • Oxidation: this compound-1-oxide

  • Reduction: Reduced derivatives of this compound

  • Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

1,3-Dichloro-5-methylisoquinoline has various applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: It is investigated for its potential medicinal properties, including its use as an antimicrobial and anticancer agent.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,3-dichloro-5-methylisoquinoline exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1,3-Dichloro-5-methylisoquinoline is compared with other similar compounds, such as:

  • 1,3-Dichloroisoquinoline: Lacks the methyl group at the 5-position.

  • 5-Methylisoquinoline: Lacks the chlorine atoms at the 1 and 3 positions.

  • 1,3-Dichloro-7-methylisoquinoline: Similar structure but with the methyl group at the 7-position.

Uniqueness: The presence of both chlorine atoms and a methyl group on the isoquinoline ring structure makes this compound unique, providing it with distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1,3-dichloro-5-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-3-2-4-7-8(6)5-9(11)13-10(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSLPCOBAYAVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(N=C(C2=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615483
Record name 1,3-Dichloro-5-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21902-40-9
Record name 1,3-Dichloro-5-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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